(aS)-PH-797804

Atropisomerism p38α MAP kinase Stereochemical potency

(aS)-PH-797804 (CAS 1358027-80-1) is the single, stereochemically defined atropisomer of the diarylpyridinone class of p38α/p38β mitogen-activated protein (MAP) kinase inhibitors. It was isolated from a racemic mixture and identified as the pharmacologically active enantiomer through molecular modeling, chiral chromatography, and small-molecule X-ray diffraction.

Molecular Formula C22H19BrF2N2O3
Molecular Weight 477.3 g/mol
CAS No. 1358027-80-1
Cat. No. B049361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(aS)-PH-797804
CAS1358027-80-1
Synonyms(Sa)-(-)-3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide;  (3S)​-3-​[3-​bromo-​4-​[(2,​4-​difluorophenyl)​methoxy]​-​6-​methyl-​2-​oxo-​1(2H)​-​pyridinyl]​-​N,​4-​dimethyl-benzamide
Molecular FormulaC22H19BrF2N2O3
Molecular Weight477.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C
InChIInChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28)
InChIKeyKCAJXIDMCNPGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Why (aS)-PH-797804 (CAS 1358027-80-1) Is the Definitive p38α MAP Kinase Inhibitor Atropisomer for Inflammation Research


(aS)-PH-797804 (CAS 1358027-80-1) is the single, stereochemically defined atropisomer of the diarylpyridinone class of p38α/p38β mitogen-activated protein (MAP) kinase inhibitors. It was isolated from a racemic mixture and identified as the pharmacologically active enantiomer through molecular modeling, chiral chromatography, and small-molecule X-ray diffraction [1]. The compound acts as an ATP-competitive, readily reversible inhibitor of the α isoform of human p38 MAP kinase with a Ki of 5.8 nM and an IC50 of 26 nM for p38α [2]. Unlike many p38 inhibitors that exhibit broad isoform suppression, (aS)-PH-797804 demonstrates 4-fold selectivity for p38α over p38β and does not inhibit JNK2, JNK, or ERK pathways at concentrations up to 1 μM . The compound has been advanced through Phase II clinical trials by Pfizer for rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) [3].

Why Racemic or Incorrect Atropisomer Substitution of (aS)-PH-797804 Compromises Experimental Reproducibility in p38 MAPK Research


Substituting (aS)-PH-797804 with its racemic mixture (±)-PH-797804 or the inactive (aR)-atropisomer introduces a >100-fold loss in p38α inhibitory potency, fundamentally invalidating dose-response and target-engagement conclusions [1]. Unlike freely rotating small molecules, PH-797804 possesses a chiral axis with a rotational energy barrier exceeding 30 kcal/mol, corresponding to a configurational half-life of more than 100 years at room temperature; the two atropisomers do not interconvert under ambient or physiological conditions [2]. The (aR)-isomer incurs significant steric interference within the p38α ATP-binding pocket, rendering it essentially inactive [3]. Furthermore, commercial suppliers have been documented to incorrectly provide the racemate labeled as PH-797804, creating a procurement risk that directly impacts experimental validity . The quantitative evidence below establishes the magnitude of differential activity that cannot be bridged by any generic substitution.

Quantitative Comparator-Based Evidence Guide for (aS)-PH-797804: Differentiated Performance Against Closest p38 MAPK Inhibitor Analogs


Atropisomer-Defined Potency: (aS)-PH-797804 Exhibits >100-Fold Superior p38α Inhibition Versus the (aR)-Atropisomer

The (aS)-atropisomer of PH-797804 is >100-fold more potent than the (aR)-atropisomer in direct p38α kinase biochemical assays. IC50 values from p38α kinase assays performed within the same study confirm that one atropisomer exceeds the other by more than two orders of magnitude in inhibitory potency [1]. Small-molecule X-ray diffraction definitively confirmed that the more potent atropisomer, designated PH-797804, is the aS isomer of the racemic pair . Molecular modeling reveals that while the aS isomer binds favorably to the p38α ATP pocket, the opposite aR isomer incurs significant steric interference with the kinase, preventing effective engagement [2]. Density functional theory predicts a rotational energy barrier of >30 kcal/mol, corresponding to an atropisomer half-life exceeding 100 years at room temperature, ensuring that the two isomers neither interconvert during storage nor under assay conditions [3].

Atropisomerism p38α MAP kinase Stereochemical potency Chiral axis stability Kinase inhibitor selectivity

Kinome-Wide Selectivity: (aS)-PH-797804 Achieves >500-Fold Selectivity Ratio Versus BIRB-796's Pan-p38 Isoform Inhibition Profile

In large-panel kinase screens, (aS)-PH-797804 exhibited no cross-reactivity, achieving a selectivity ratio of >500-fold against a broad panel of kinases including MAP kinases and related enzymes [1]. In contrast, BIRB-796 (Doramapimod) inhibits all four p38 isoforms (α/β/γ/δ) with Kd values spanning from 0.1 nM to low nanomolar range across the subfamily, and at 10 μM can additionally inhibit JNK2α2 in vitro [2]. The structural basis for PH-797804's exceptional selectivity has been elucidated: two selectivity elements encoded by the TXXXG sequence motif on the p38α kinase hinge — Thr106 serving as a gatekeeper residue and a required 180° peptide bond flip of Met109–Gly110 induced by bidentate hydrogen bonds from the pyridinone moiety — are rarely presented across the kinome, as demonstrated by kinome-wide sequence mining [3]. (aS)-PH-797804 is selective for p38α and p38β only, with no activity against p38γ, p38δ, JNK, or ERK2, and shows IC50 values >200 μM against CDK2, ERK2, IKK1, IKK2, IKKi, MAPKAP2, MAPKAP3, MKK7, MNK, MSK, PRAK, RSK2, and TBK1 .

Kinase selectivity Kinome screening Off-target profiling p38 isoform selectivity MAP kinase inhibitor specificity

Clinical Head-to-Head Superiority: (aS)-PH-797804 Demonstrates Greater Anti-Inflammatory Efficacy Than Inhaled PF-03715455 in Human LPS Challenge Model

In a randomized, double-blind, placebo-controlled, single-dose crossover clinical study directly comparing oral (aS)-PH-797804 (30 mg) with inhaled PF-03715455 (20 mg) in healthy human subjects challenged with inhaled LPS, PH-797804 produced a significantly greater reduction in the primary endpoint of sputum neutrophil percentage: 15.1% and 15.3% reduction versus placebo (p = 0.0096 and p = 0.0001, respectively, across two study arms) compared to only 8.0% reduction for PF-03715455 (p = 0.031) [1]. Critically, PH-797804 significantly inhibited the increase in multiple inflammatory mediators (IL-6, MCP-1, MIP1β, and CC16) in sputum supernatant, whereas PF-03715455 had no significant effect on any sputum supernatant biomarker [2]. Both compounds inhibited plasma IL-6, MCP-1, MIP1β, CC16, and CRP, but PH-797804 produced greater magnitude effects across all plasma biomarkers [3]. The study concluded that PH-797804 had the greatest impact on neutrophilic airway inflammation among all tested interventions, including fluticasone propionate which showed no effect [4].

Clinical pharmacology LPS challenge model Neutrophilic airway inflammation p38 inhibitor comparison Sputum biomarkers

In Vivo Pharmacodynamic Potency: (aS)-PH-797804 Achieves TNFα Suppression at Sub-0.1 mg/kg Oral ED50, Enabling Low-Dose Preclinical Study Designs

After oral dosing in the rat LPS-induced TNFα production model, (aS)-PH-797804 achieved an ED50 of 0.07 mg/kg and an ED80 of approximately 0.3 mg/kg, with near-complete joint protection against inflammation-associated bone density loss at doses of 0.5–5 mg/kg in the streptococcal cell wall-induced arthritis model [1]. In cynomolgus monkeys, the ED50 was 0.095 mg/kg for LPS-induced TNFα suppression . By comparison, BIRB-796 required oral dosing at 10 mg/kg in mice to achieve 65% inhibition of LPS-stimulated TNFα synthesis, and 30 mg/kg daily for 63% inhibition of arthritis severity in a collagen-induced arthritis mouse model . Losmapimod (GW856553) demonstrated an IC50 of 0.6 μM (approximately 229 ng/mL) for LPS-induced TNFα in rat PBMCs ex vivo, compared to PH-797804's cellular IC50 of 0.41 nM in comparable human cellular assays [2]. The low-dose efficacy of PH-797804 translates directly to human pharmacology: in a clinical endotoxin challenge model, PH-797804 inhibited LPS-induced TNFα, IL-6, and MK-2 activity in a dose- and concentration-dependent manner [3].

In vivo pharmacology ED50 TNFα inhibition LPS endotoxin model Preclinical-to-clinical translation

Cellular Pathway Selectivity: (aS)-PH-797804 Spares JNK and ERK Signaling at Concentrations 1,000-Fold Above p38α IC50, Contrasting with Pan-MAPK Inhibition by Tool Compounds

In the human monocytic U937 cell line, (aS)-PH-797804 blocks LPS-induced TNFα production with an IC50 of 5.9 nM and inhibits cellular p38 kinase activity with an IC50 of 1.1 nM, demonstrating close concordance between functional cytokine readout and proximal target engagement . At concentrations up to 1 μM — approximately 170-fold above the cellular TNFα IC50 and nearly 1,000-fold above the p38 kinase activity IC50 — no inhibition of the JNK pathway (measured by c-Jun phosphorylation) or the ERK pathway (measured by ERK phosphorylation) is observed . By comparison, the widely used tool compound SB203580 inhibits p38α/β but has been reported to also inhibit cyclooxygenase activity and certain cytochrome P450 enzymes at higher concentrations, while BIRB-796 inhibits JNK2α2 at 10 μM [1]. (aS)-PH-797804 further demonstrates no inhibitory effect on JNK2 in dedicated counter-screens and shows IC50 values >200 μM against ERK2, confirming the absence of MAP kinase pathway cross-reactivity . In human peripheral blood mononuclear cells (hPBMCs), PH-797804 inhibits TNFα release with an IC50 of 3.4 nM, demonstrating translational consistency from cell lines to primary human cells .

Pathway selectivity JNK inhibition ERK signaling U937 monocyte Cellular target engagement

Clinical Pharmacodynamic Validation: (aS)-PH-797804 Demonstrates Statistically Significant FEV1 Improvement in Moderate-to-Severe COPD Patients at Well-Tolerated Oral Doses

In a randomized, double-blind, placebo-controlled, multicentre Phase II trial, 230 patients with moderate-to-severe COPD (GOLD stage II/III) were treated with (aS)-PH-797804 at doses of 0.5, 3, 6, or 10 mg once daily for 6 weeks [1]. PH-797804 produced statistically significant improvements in trough FEV1 compared with placebo: +0.086 L (95% Bayesian CI 0.008 to 0.164) at 3 mg and +0.093 L (95% CI 0.018 to 0.166) at 6 mg [2]. Both the 3 mg and 6 mg doses also showed improvement in the Baseline Dyspnea Index/Transition Dyspnea Index total focal score at week 6, and PH-797804 was well tolerated at all doses studied with no significant safety signals [3]. By comparison, losmapimod (GW856553), another oral p38 inhibitor that reached Phase III development before discontinuation, showed a more modest clinical profile with its development program ultimately halted across multiple indications [4]. In a separate Phase II trial in rheumatoid arthritis patients taking methotrexate (NCT00620685), PH-797804 at 1 mg and 5 mg once daily demonstrated safety and tolerability without affecting methotrexate blood levels, supporting its compatibility with standard-of-care DMARD therapy [5].

COPD clinical trial FEV1 improvement Phase II efficacy p38 inhibitor lung function Dyspnea index

Optimal Research and Procurement Application Scenarios for (aS)-PH-797804 Based on Quantitative Differentiation Evidence


Stereochemically Controlled p38α Signaling Studies Requiring Absolute Atropisomer Identity

For laboratories investigating p38α-dependent signaling mechanisms where stereochemical purity directly determines experimental validity, (aS)-PH-797804 is the only commercially available form with X-ray-confirmed absolute configuration. The >100-fold potency differential between aS and aR atropisomers [1] means that procurement of racemic material or the incorrect isomer introduces a dominant confounding variable. Researchers should request Certificate of Analysis documentation confirming single-atropisomer identity (CAS 1358027-80-1 specifically for the (aS)-form, not CAS 586379-66-0 which may designate unspecified stereochemistry) and verify supplier specification of the (-)-atropisomer designation. This is especially critical for studies involving quantitative target engagement, SPR/BLI binding kinetics, or co-crystallization where the inactive (aR)-isomer would produce false-negative or attenuated signals [2].

Human Endotoxin Challenge and Neutrophilic Airway Inflammation Models Requiring Superior Clinical Pharmacology

The direct clinical head-to-head evidence demonstrating (aS)-PH-797804's superiority over inhaled PF-03715455 — with approximately 1.9-fold greater reduction in sputum neutrophil percentage and unique efficacy on sputum supernatant inflammatory mediators where PF-03715455 was inactive [1] — positions this compound as the reference standard for human LPS challenge studies. For CROs and academic clinical research units conducting experimental medicine studies in respiratory inflammation, (aS)-PH-797804 provides the most comprehensively validated oral p38 inhibitor with quantified effects on both airway compartment (sputum) and systemic (plasma) inflammatory biomarkers. The 30 mg oral dose used in the clinical study is well-characterized for both pharmacodynamic effect size and safety [2].

Preclinical In Vivo Efficacy Studies Requiring Low-Dose Oral Dosing with Minimal Compound Consumption

The sub-0.1 mg/kg oral ED50 (0.07 mg/kg in rat, 0.095 mg/kg in monkey) [1] enables in vivo pharmacology studies that consume approximately 100- to 140-fold less compound per experiment than protocols using BIRB-796 (effective dose ~10 mg/kg). For academic laboratories with limited compound access or CROs managing multi-arm efficacy studies, this translates to significant cost savings and enables study designs (e.g., chronic dosing over multiple weeks) that would be prohibitive with less potent p38 inhibitors. The ED80 of 0.3 mg/kg in rat [2] provides a benchmark for near-maximal TNFα suppression, while doses of 0.5-5 mg/kg have been validated for joint protection in chronic arthritis models, offering researchers a well-characterized dose range for experimental design [3].

Pathway-Specific MAP Kinase Signaling Dissection Requiring p38α/β Selectivity Without JNK/ERK Confounding

For studies requiring unambiguous attribution of cellular phenotypes to p38α/β signaling without confounding from JNK or ERK pathway inhibition, (aS)-PH-797804 offers a uniquely wide selectivity window: no detectable JNK or ERK pathway inhibition at concentrations exceeding 170-fold the cellular TNFα IC50 and >900-fold the cellular p38 activity IC50 [1]. This contrasts with commonly used tool compounds such as SB203580 (with reported off-target COX and CYP inhibition) and BIRB-796 (which inhibits JNK2α2 at 10 μM and all four p38 isoforms). For experiments investigating MAP kinase crosstalk, apoptosis regulation, or cytokine signaling networks — particularly in immune cell types (monocytes, macrophages, synoviocytes) where multiple MAP kinase pathways are simultaneously activated — (aS)-PH-797804 is the pharmacological tool of choice for clean p38α/β target engagement [2]. The validation of this selectivity in both immortalized cell lines (U937) and primary human cells (hPBMCs, IC50 = 3.4 nM) further supports translational relevance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (aS)-PH-797804

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.